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Anisodamine hydrobromide, a derivative of the plant Anisodus tanguticus, has been

investigated as a potential adjunctive therapy for septic shock, a life-threatening condition with

high mortality. Its proposed mechanism of action involves modulation of the inflammatory

response and improvement of microcirculation. This guide provides a comparative analysis of

the available clinical trial data for Anisodamine hydrobromide versus placebo in the

management of septic shock, focusing on quantitative outcomes, experimental methodologies,

and the underlying signaling pathways.

Quantitative Data Summary
Two key multicenter, randomized controlled trials (RCTs) have yielded conflicting results

regarding the efficacy of Anisodamine hydrobromide in septic shock. The following tables

summarize the primary and secondary outcomes from these studies.
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Characteristic
Wu et al., 2023
(Anisodamine)

Wu et al., 2023
(Control)

Yu et al., 2021
(Anisodamine)

Yu et al., 2021
(Usual Care)

Number of

Patients
203 201 181 174

Age (years,

mean ± SD)
63.5 ± 15.8 64.2 ± 16.5

62.0 (IQR: 51.0-

72.0)

64.0 (IQR: 54.0-

73.0)

Gender (Male, n

(%))
125 (61.6%) 120 (59.7%) 119 (65.7%) 115 (66.1%)

APACHE II

Score (mean ±

SD)

25.3 ± 7.9 24.9 ± 7.6
26.0 (IQR: 20.0-

31.0)

26.0 (IQR: 21.0-

31.0)

SOFA Score

(mean ± SD)
9.8 ± 3.5 9.5 ± 3.4

11.0 (IQR: 9.0-

13.0)

11.0 (IQR: 9.0-

14.0)

Lactate (mmol/L,

mean ± SD)
6.1 ± 3.8 5.9 ± 3.7

5.8 (IQR: 3.5-

9.1)

5.3 (IQR: 3.4-

8.1)

SD: Standard Deviation, IQR: Interquartile Range

Table 2: Primary and Secondary Clinical Outcomes
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Outcome

Wu et al.,
2023
(Anisoda
mine)

Wu et al.,
2023
(Control)

P-value

Yu et al.,
2021
(Anisoda
mine)

Yu et al.,
2021
(Usual
Care)

P-value

28-Day

Mortality

(%)

26.1% 35.8% 0.035 - - -

Hospital

Mortality

(%)

28.1% 38.3% 0.023 30% 36% 0.348

7-Day

Mortality

(%)

15.3% 24.4% 0.019 - - -

Ventilator-

Free Days

at 28 Days

(median,

IQR)

- - -
26.0 (8.5,

28)

24.4 (5.9,

28)
0.411

Vasopress

or-Free

Days within

7 Days

(mean ±

SD)

2.9 ± 2.8 2.3 ± 2.6 0.011 - - -

ICU Length

of Stay

(days,

median,

IQR)

- - -
5.8 (3.3,

11.2)

5.6 (3.4,

9.8)
0.617
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Hospital

Length of

Stay (days,

median,

IQR)

12.0 (7.0,

21.0)

11.0 (7.0,

19.0)
0.281

13.9 (7.7,

20.8)

10.8 (5.8,

16.7)
0.348

Experimental Protocols
Wu et al., 2023: A Multicenter, Randomized Controlled
Trial[1][2]

Study Design: A prospective, multicenter, randomized controlled trial conducted in 16

hospitals in China.

Patient Population: Adult patients (≥18 years) with septic shock as defined by the Sepsis-3

criteria.

Intervention: The treatment group received Anisodamine hydrobromide (Ani HBr) in

addition to conventional treatment. The control group received conventional treatment alone.

Dosing: The protocol for Ani HBr administration was not explicitly detailed in the provided

search results.

Primary Endpoint: 28-day mortality.

Secondary Endpoints: 7-day mortality, hospital mortality, hospital length of stay, and

vasopressor-free days within 7 days.

Yu et al., 2021: A Multicenter, Open-Label, Randomized
Controlled Trial[3][4]

Study Design: A multicenter, open-label, randomized controlled trial.

Patient Population: Adult patients with septic shock.

Intervention: Patients were randomly assigned to receive either usual care or usual care plus

Anisodamine.
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Dosing: Anisodamine was administered at a dose of 0.1-0.5 mg per kilogram of body weight

per hour, with the dose adjusted by clinicians based on the patient's shock status.

Primary Endpoint: Death on hospital discharge.

Secondary Endpoints: Ventilator-free days at 28 days, vasopressor-free days at 28 days,

serum lactate levels, and Sequential Organ Failure Assessment (SOFA) score from days 0 to

6.

Signaling Pathways and Experimental Workflows
Anisodamine's therapeutic effects in septic shock are believed to be mediated through its

influence on key inflammatory signaling pathways.

Cholinergic Anti-Inflammatory Pathway
Anisodamine, an antagonist of muscarinic acetylcholine receptors, is thought to redirect

acetylcholine to activate the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells like

macrophages. This activation inhibits the production of pro-inflammatory cytokines, a

mechanism known as the cholinergic anti-inflammatory pathway.[1]
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Caption: Anisodamine blocks muscarinic receptors, enhancing acetylcholine's anti-

inflammatory effect via α7nAChR.

NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression

of numerous pro-inflammatory genes. In septic shock, the activation of NF-κB is a central

event. Anisodamine has been shown to inhibit the NF-κB pathway, thereby reducing the

inflammatory cascade.[2]
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Caption: Anisodamine inhibits the NF-κB pathway by targeting the IKK complex, reducing

inflammation.

Experimental Workflow for a Typical Clinical Trial
The following diagram illustrates a generalized workflow for the clinical trials discussed.
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Caption: Generalized workflow of a randomized controlled trial for septic shock.
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Conclusion
The clinical evidence for the efficacy of Anisodamine hydrobromide in septic shock remains

inconclusive. While the 2023 trial by Wu et al. demonstrated a significant reduction in 28-day

mortality, the 2021 trial by Yu et al. found no significant difference in hospital mortality.[3][4]

These discrepancies may be attributable to differences in study design, patient populations, or

dosing regimens. The potential for Anisodamine to modulate inflammatory pathways is a

promising area for further research. Larger, more robust clinical trials are warranted to

definitively establish the role, if any, of Anisodamine hydrobromide in the treatment of septic

shock. Researchers and drug development professionals should critically evaluate the existing

data and consider these conflicting findings in the design of future studies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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